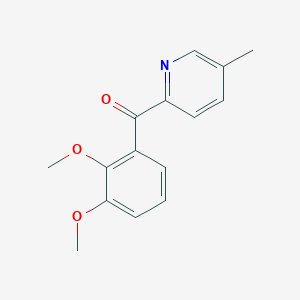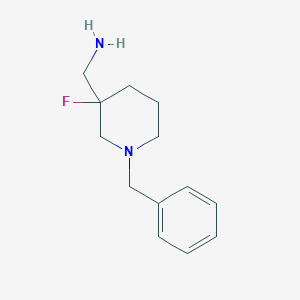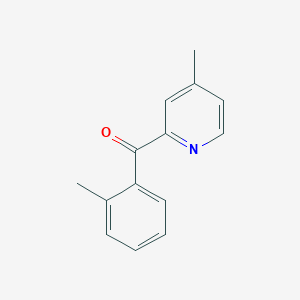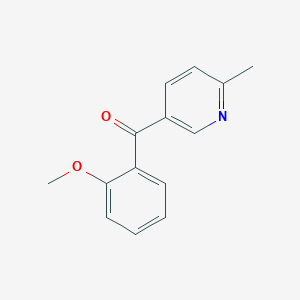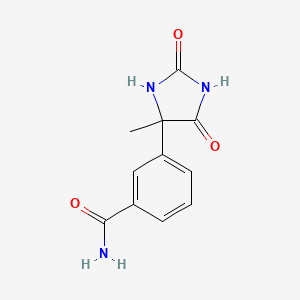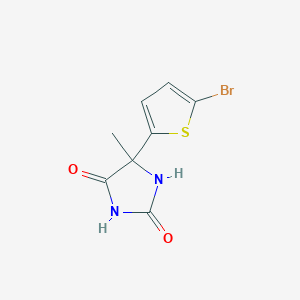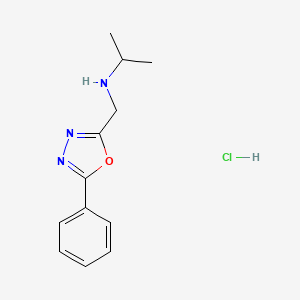 (5-phényl-1,3,4-oxadiazol-2-yl)méthylamine CAS No. 1193388-76-9"
>
(5-phényl-1,3,4-oxadiazol-2-yl)méthylamine CAS No. 1193388-76-9"
>
Chlorhydrate de (5-phényl-1,3,4-oxadiazol-2-yl)méthylamine
Vue d'ensemble
Description
The compound “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” is a derivative of oxadiazole . Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The yield of these reactions can vary, but yields of around 85% have been reported . The synthesized compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by C-O and C=N bond lengths in the oxadiazole ring that are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives often involve the substitution of bromine-containing 1,3,4-oxadiazoles to introduce various functional groups . The reactions are typically carried out under controlled conditions to ensure high yield and purity .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary depending on the specific structure of the compound. For example, some compounds have been reported to have melting points in the range of 133–135 °C . The compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés d'oxadiazole ont été évalués pour leurs propriétés anticancéreuses potentielles. Le test MTT, qui mesure l'activité des enzymes mitochondriales dans les cellules vivantes, est souvent utilisé pour évaluer l'efficacité de ces composés contre diverses lignées de cellules cancéreuses .
Activité antimicrobienne
Ces composés ont montré des résultats prometteurs dans les criblages antibactériens et antifongiques, certains étant comparables aux médicaments de référence comme l'amoxicilline et le fluconazole .
Propriétés antivirales
Les dérivés d'oxadiazole ont été testés pour leurs propriétés antivirales, y compris l'inhibition de l'entrée dans un modèle de pseudovirus SARS-CoV-2, ce qui pourrait être crucial pour développer des traitements contre les infections virales .
Protocoles de synthèse
La recherche sur les dérivés d'oxadiazole comprend le développement de protocoles de synthèse pour créer des analogues présentant des activités pharmacologiques potentielles .
Développement de pharmacophores
L'hétérocycle oxadiazole est considéré comme un bioisostère de l'amide et est utilisé comme pharmacophore pour créer de nouvelles molécules médicamenteuses en raison de sa meilleure stabilité hydrolytique et métabolique .
Synthèse chimique
De nouveaux dérivés du 1,3,4-oxadiazole sont synthétisés pour diverses applications, y compris le développement de nouveaux composés pharmacologiquement actifs .
Orientations Futures
The future directions for research on “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” and related compounds could involve further exploration of their potential biological activities, such as their antiviral and antibacterial properties . Additionally, further studies could explore the synthesis of new derivatives and the optimization of synthesis conditions to improve yield and purity .
Mécanisme D'action
Target of Action
Oxadiazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the oxadiazole ring in the compound can act as a bioisostere for a carbonyl group, a peptide bond, or a double bond, which allows it to interact with biological targets .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
In silico studies suggest that oxadiazole derivatives have a positive oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
Analyse Biochimique
Biochemical Properties
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the enzyme Notum carboxylesterase, where the compound acts as a potent inhibitor . This inhibition is crucial because Notum carboxylesterase is a negative regulator of the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation . By inhibiting Notum, (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can modulate the Wnt signaling pathway, potentially leading to therapeutic applications in diseases where this pathway is dysregulated.
Cellular Effects
The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the Wnt signaling pathway . By inhibiting Notum carboxylesterase, the compound restores the activation of Wnt signaling, which can lead to increased cell proliferation and differentiation . Additionally, it has been observed to impact gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with Notum carboxylesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the removal of the palmitoleoyl moiety from Wnt proteins . This inhibition maintains the activity of Wnt proteins, thereby promoting the Wnt signaling pathway . Additionally, the compound may influence other molecular targets, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride have been observed to change over time. The compound exhibits good stability under experimental conditions, maintaining its inhibitory activity against Notum carboxylesterase . Long-term studies have shown that the compound can sustain its effects on cellular function, including the modulation of the Wnt signaling pathway
Dosage Effects in Animal Models
The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits Notum carboxylesterase and modulates the Wnt signaling pathway without causing significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular processes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOZVJJSFJDQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


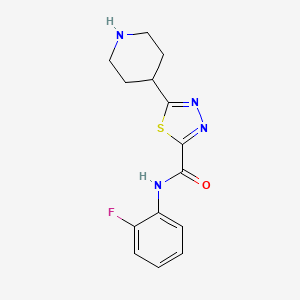

![[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile](/img/structure/B1463273.png)
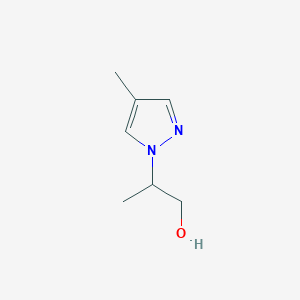
![2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463277.png)
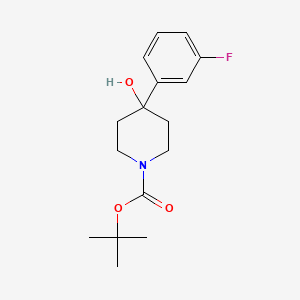

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
